molecular formula C20H22FN5OS B4363927 N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-(2-FURYLMETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-(2-FURYLMETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

Cat. No.: B4363927
M. Wt: 399.5 g/mol
InChI Key: PSIREXIEEZYLAK-UHFFFAOYSA-N
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Description

N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-(2-FURYLMETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a pyrazolyl ring, a furylmethyl group, and a piperazinecarbothioamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-(2-FURYLMETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the individual components. The fluorobenzyl group can be introduced through a nucleophilic substitution reaction involving 2-fluorobenzyl chloride and a suitable nucleophile. The pyrazolyl ring is often synthesized via cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds. The furylmethyl group can be added through a Friedel-Crafts alkylation reaction using furfural and an appropriate alkylating agent. Finally, the piperazinecarbothioamide moiety is introduced through a condensation reaction between piperazine and a thiocarbonyl compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-(2-FURYLMETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in halogenated or aminated derivatives.

Scientific Research Applications

N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-(2-FURYLMETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-(2-FURYLMETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-(2-FURYLMETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE can be compared with other similar compounds, such as:

    N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-4-(2-furylmethyl)-1-piperazinecarbothioamide: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.

    N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-4-(2-thienylmethyl)-1-piperazinecarbothioamide: Similar structure but with a thienylmethyl group instead of a furylmethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-4-(furan-2-ylmethyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5OS/c21-19-6-2-1-4-16(19)13-26-14-17(12-22-26)23-20(28)25-9-7-24(8-10-25)15-18-5-3-11-27-18/h1-6,11-12,14H,7-10,13,15H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIREXIEEZYLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)C(=S)NC3=CN(N=C3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-(2-FURYLMETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-(2-FURYLMETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
Reactant of Route 3
N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-(2-FURYLMETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
Reactant of Route 4
N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-(2-FURYLMETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
Reactant of Route 5
N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-(2-FURYLMETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
Reactant of Route 6
N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-(2-FURYLMETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

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